Furfuryl isovalerate
Description
Contextualization within Furan (B31954) and Valerate Chemistry
Furfuryl isovalerate is structurally an ester. It is formed from the esterification of furfuryl alcohol and isovaleric acid. chemicalbook.comchemicalbook.com This places it at the intersection of two important classes of organic compounds: furans and valerates.
Furans: The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a common component of many natural and synthetic compounds and is known to contribute to the aroma profiles of various foods, such as coffee. chemicalbook.comhmdb.ca The furan portion of this compound is derived from furfuryl alcohol. chemicalbook.comchemicalbook.com
Valerates: Valerates, or pentanoates, are the esters and salts of valeric acid, a five-carbon carboxylic acid. Isovaleric acid, specifically 3-methylbutanoic acid, is a branched-chain fatty acid. Esters derived from it, like this compound, are often characterized by fruity aromas.
The combination of the furan ring and the isovalerate chain gives this compound its distinct chemical properties and sensory characteristics.
Significance in Academic and Applied Research Domains
The significance of this compound in research spans both academic and applied fields, primarily due to its aromatic properties.
Flavor and Fragrance Industry: In applied research, this compound is investigated for its potential as a flavor ingredient. thegoodscentscompany.comontosight.ai It has been identified as a volatile compound in coffee aroma. chemicalbook.com Its synthesis and sensory properties are of interest to create specific flavor profiles in food products. chemicalbook.comfragranceu.com
Analytical Chemistry: The detection and quantification of this compound in various matrices, particularly in food and beverages, is a subject of analytical research. Techniques such as gas chromatography are employed for its analysis. osha.gov
Organic Synthesis: From an academic standpoint, the synthesis of this compound, typically through the esterification of furfuryl alcohol with isovaleric chloride, serves as a practical example of ester formation. chemicalbook.comchemicalbook.com
Current Research Landscape and Knowledge Gaps
However, there are areas where further research could be beneficial. While its primary application is established, exploration into other potential applications is limited. A deeper understanding of its metabolic pathways and the influence of its chemical structure on its biological activity could present new avenues for research. Furthermore, while analytical methods for its detection exist, the development of more rapid and sensitive techniques could be advantageous for quality control in the food industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUIBCHHSHJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065579 | |
| Record name | Furfuryl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
97.00 to 98.00 °C. @ 11.00 mm Hg | |
| Record name | Furfuryl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Furfuryl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.014-1.023 | |
| Record name | Furfuryl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-60-9 | |
| Record name | Furfuryl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furfuryl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 2-furanylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FURFURYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7HH8621P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Furfuryl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Routes and Derivatization of Furfuryl Isovalerate
Chemical Synthesis Methodologies
The production of furfuryl isovalerate is centered on the formation of an ester bond between furfuryl alcohol and an isovalerate source. This transformation is a cornerstone of its industrial synthesis.
The most direct and common method for synthesizing this compound is through the esterification of furfuryl alcohol. chemicalbook.com One documented pathway involves the reaction of furfuryl alcohol with isovaleric chloride. chemicalbook.comchemicalbook.com The use of an acid chloride like isovaleric chloride is advantageous as it is highly reactive, facilitating a more rapid and complete reaction compared to using isovaleric acid directly.
Another established approach for synthesizing furfuryl esters, which is applicable to this compound, is the reaction of furfuryl alcohol with an acid anhydride (B1165640). google.com This method avoids the generation of water as a byproduct, which can simplify the purification process. Generally, furfuryl esters are formed by the hydrolysis of the parent alcohol and the corresponding carboxylic acid. inchem.org
Transesterification is another viable route. This process involves reacting an alkyl ester, such as an ethyl or methyl ester of isovaleric acid, with furfuryl alcohol in the presence of a suitable catalyst. google.com For instance, the transesterification of alkyl esters with furfuryl alcohol using potassium carbonate as a catalyst has been shown to produce furfuryl esters with high yields. google.comresearchgate.net
The choice of catalyst is critical in the synthesis of furfuryl esters, as furfuryl alcohol is prone to decomposition and polymerization, particularly under strong acidic conditions. google.com
Base Catalysts: Aliphatic tertiary amines, such as triethylamine (B128534), are effective catalysts for the esterification of furfuryl alcohol with aliphatic acid anhydrides. google.com This method allows the reaction to proceed at moderate temperatures (e.g., 15-80 °C) and can produce high yields. google.com Another common base catalyst is potassium carbonate, which has been successfully used in the transesterification of alkyl esters with furfuryl alcohol at temperatures below 60°C, resulting in excellent yields and no side reactions. google.comresearchgate.net
Enzymatic Catalysts: Enzymatic catalysis presents a green chemistry approach to ester synthesis. Lipases, for example, have been used for the esterification of furfuryl alcohol with various carboxylic acids. rsc.org A study demonstrated the use of lipase (B570770) from Aspergillus oryzae for the continuous flow synthesis of furfuryl esters, achieving high conversion rates. rsc.org
Acid Catalysts: While strong mineral acids are generally avoided due to the instability of furfuryl alcohol, certain solid acid catalysts have been explored. google.com Mesoporous molecular sieves with acidic sites, such as AlSBA-15, have been used to catalyze the esterification of furfuryl alcohol with acetic acid, demonstrating the potential for heterogeneous acid catalysis in a controlled manner. google.com
Table 1: Overview of Catalyst Systems in Furfuryl Ester Synthesis
| Catalyst System | Reactants | Product Example | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Triethylamine | Furfuryl alcohol, Acetic anhydride | Furfuryl acetate (B1210297) | 98.1% | 15-22 °C, 24 hours | google.com |
| Tributylamine (B1682462) | Furfuryl alcohol, Acetic anhydride | Furfuryl acetate | 98.2% | 35 °C, 5 hours | prepchem.com |
| Potassium Carbonate | Furfuryl alcohol, Ethyl acetate | Furfuryl acetate | 92% | 50 °C, 3 hours | google.com |
| Lipase (Aspergillus oryzae) | Furfuryl alcohol, Fatty acids (C8-C18) | Furfuryl esters | 88.7-90.2% | 25 °C, 45 min (batch) | rsc.org |
| Ru-WOx/HZSM-5 | Furfuryl alcohol, Acetic anhydride | Furfuryl acetate | 80% | Room temp, 24 hours | chemicalbook.com |
| AlSBA-15 | Furfuryl alcohol, Acetic acid | Furfuryl acetate | High selectivity | 50-200 °C, 4 hours | google.com |
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing costs and side product formation. nhpa.in Key parameters include temperature, reaction time, and the molar ratio of reactants.
For syntheses using tertiary amine catalysts and acid anhydrides, temperatures are often maintained in the range of 15-80°C. google.com One specific synthesis of furfuryl acetate using triethylamine and acetic anhydride involved stirring for 24 hours at room temperature, which resulted in a 98.1% yield before washing. google.com Another example using tributylamine at 35°C for 5 hours gave a 98.2% yield. prepchem.com
In transesterification reactions using potassium carbonate, maintaining the temperature between 40°C and 60°C has proven effective. google.com The molar ratio of reactants is also a crucial factor. Using an excess of furfuryl alcohol in transesterification allows for the recovery and recycling of the unreacted alcohol after the reaction. google.com Similarly, a slight excess of the acid anhydride is often used in esterification to ensure complete conversion of the alcohol. google.com Post-reaction work-up, such as washing with water or a sodium bicarbonate solution, is necessary to remove the catalyst and any remaining acid or anhydride, although this can slightly reduce the final isolated yield. google.com For example, a crude furfuryl acetate product with a 100% yield was reduced to a 94.6% yield of 93.4% purity after washing. google.com
Precursor Chemistry and Analogous Compounds
The chemistry of this compound is intrinsically linked to its primary precursor, furfuryl alcohol, and is understood better by comparing it with other structurally similar furfuryl esters.
Furfuryl alcohol is the foundational building block for a wide range of furfuryl esters. atamanchemicals.com It is a renewable chemical typically produced from the catalytic reduction of furfural (B47365), which itself is derived from hemicellulose found in biomass like corncobs and sugarcane bagasse. thebrpi.orgresearchgate.net
The key to its role as a precursor is the reactive hydroxymethyl group attached to the furan (B31954) ring. atamanchemicals.com This primary alcohol group readily participates in esterification and transesterification reactions. atamanchemicals.com However, the furan ring system makes furfuryl alcohol susceptible to polymerization under acidic conditions, a critical consideration for any synthesis involving its derivatization. google.com Its versatility allows it to be a precursor not only for flavor and fragrance compounds but also for resins, adhesives, and potential biofuels. atamanchemicals.comthebrpi.org In vivo, furfuryl esters are readily hydrolyzed back to furfuryl alcohol and the corresponding carboxylic acid. inchem.org
The synthesis of other furfuryl esters, such as furfuryl acetate and furfuryl propionate (B1217596), follows similar principles to that of this compound and provides valuable comparative data.
Furfuryl Acetate: This ester can be synthesized by reacting furfuryl alcohol with acetic anhydride. google.com In one method, using triethylamine as a catalyst at room temperature for 24 hours yielded 98.1% furfuryl acetate. google.com Another approach involved adding furfuryl alcohol and triethylamine to acetic anhydride, allowing the temperature to rise to 48.5°C, which resulted in a 100% yield of the crude product. google.com
Furfuryl Propionate: The synthesis of furfuryl propionate is achieved by heating furfuryl alcohol with propionic anhydride. chemicalbook.comlookchem.com A patented method describes reacting furfuryl alcohol with propionic anhydride using triethylamine as a catalyst, which produced furfuryl propionate with a yield of 89.5%. google.com
Table 2: Synthesis Examples of Related Furfuryl Esters
| Ester Name | Alcohol Reactant | Acid/Anhydride Reactant | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| Furfuryl acetate | Furfuryl alcohol | Acetic anhydride | Triethylamine | 98.1% | google.com |
| Furfuryl propionate | Furfuryl alcohol | Propionic anhydride | Triethylamine | 89.5% | google.com |
| 5-Nitro-2-furfuryl acetate | 5-Nitro-2-furfuryl alcohol | Acetic anhydride | Triethylamine | - | google.com |
| 5-Nitro-2-furfuryl chloroacetate | 5-Nitro-2-furfuryl alcohol | Chloroacetic anhydride | Pyridine | 95.4% | google.com |
Structural Modification and Novel Derivative Synthesis
The exploration of this compound's chemical landscape extends to its structural modification and the synthesis of novel derivatives. These endeavors are primarily driven by the desire to fine-tune its sensory characteristics for the flavor and fragrance industry, as well as to explore potential applications in other areas of chemistry. The modification of this compound can be conceptually divided into two main strategies: alterations to the furan ring and modifications of the isovalerate ester group.
Modification of the Furan Moiety
The furan ring is a key structural feature of this compound, and its chemical reactivity offers several pathways for creating new derivatives. The aromatic character of the furan ring makes it susceptible to various transformations, including hydrogenation and ring-opening reactions.
Hydrogenation: One of the primary modifications of the furan ring is its saturation through hydrogenation. This reaction converts the furan ring into a tetrahydrofuran (B95107) ring, significantly altering the molecule's three-dimensional structure and, consequently, its chemical and organoleptic properties. The hydrogenation of furan compounds can be achieved using gaseous hydrogen in the presence of a transition metal catalyst. google.com This process would transform this compound into tetrahydrothis compound.
Ring-Opening Reactions: The furan ring in furfuryl alcohol and its esters is susceptible to cleavage under acidic conditions. mdpi.com This reaction typically leads to the formation of levulinic acid or its esters. mdpi.comresearchgate.net In the case of this compound, an acid-catalyzed reaction in the presence of an alcohol could potentially yield an alkyl levulinate and other rearranged products. The conditions for these reactions, such as the type of acid catalyst and the presence of water, are critical in determining the product distribution. mdpi.comresearchgate.net
Modification via the Ester Group
The ester linkage in this compound provides another avenue for structural modification, primarily through transesterification. This reaction allows for the exchange of the isovalerate group with other acyl groups or the furfuryl alcohol moiety with other alcohols, leading to a diverse range of novel furan-based esters.
Transesterification: This process involves reacting this compound with another alcohol in the presence of a catalyst to produce a new ester and furfuryl alcohol, or reacting it with a different ester to exchange the acyl group. For instance, the transesterification of various esters with furfuryl alcohol is a known method for producing furfuryl esters. google.comthebrpi.org A patented process describes the synthesis of furfuryl esters by reacting an alkyl ester with furfuryl alcohol in the presence of potassium carbonate. google.com This method could be adapted to synthesize a variety of this compound analogs. Similarly, the reaction of an isovalerate ester, such as isoamyl isovalerate, with another alcohol like methanol (B129727) via transesterification demonstrates the feasibility of modifying the alcohol part of the ester. utwente.nl
The following table summarizes potential synthetic routes for the derivatization of this compound based on known reactions of its constituent parts.
| Modification Type | Reaction | Reactants | Potential Product(s) | Catalyst/Conditions | Reference(s) |
| Furan Moiety | Hydrogenation | This compound, Hydrogen (H₂) | Tetrahydrothis compound | Transition metal catalyst | google.com |
| Furan Moiety | Ring-Opening | This compound, Alcohol (e.g., Ethanol) | Ethyl levulinate, other byproducts | Acid catalyst (e.g., H₂SO₄) | mdpi.comresearchgate.net |
| Ester Group | Transesterification | This compound, Alcohol (e.g., Methanol) | Methyl isovalerate, Furfuryl alcohol | Acid or Base (e.g., K₂CO₃) | google.comutwente.nl |
| Ester Group | Transesterification | Isovaleric acid ester, Furfuryl alcohol | This compound | Acid or Base (e.g., K₂CO₃) | google.comthebrpi.org |
The synthesis of novel derivatives is not limited to these examples. The reactivity of the furan ring also allows for electrophilic substitution reactions, which could introduce various functional groups onto the ring, further expanding the library of this compound-based compounds. wikipedia.org Moreover, biocatalytic methods, such as the use of lipases, are being explored for the green synthesis of furfuryl esters, offering high selectivity and milder reaction conditions. rsc.org
Biosynthesis and Metabolic Pathways of Furfuryl Isovalerate
Natural Occurrence and Distribution Studies
Furfuryl isovalerate is found in a variety of natural and processed products, primarily as a volatile flavor component.
The presence of this compound has been reported in several food and beverage products, often as a result of fermentation or thermal processing. It is a known constituent of coffee aroma. thegoodscentscompany.comchemicalbook.com It has also been detected in milk and heated pork. thegoodscentscompany.com One study on the fermentation of sea buckthorn juice by Saccharomyces cerevisiae identified this compound, noting that its concentration significantly decreased during the fermentation process. nih.govfrontiersin.org This suggests that while it can be present in the initial substrate, it may be metabolized by yeast. nih.govfrontiersin.org
Table 1: Documented Occurrence of this compound in Food and Beverages
| Food/Beverage | Context | Source(s) |
|---|---|---|
| Coffee | Identified as a natural aroma constituent. | thegoodscentscompany.comchemicalbook.com |
| Milk | Detected. | thegoodscentscompany.com |
| Heated Pork | Detected. | thegoodscentscompany.com |
| Sea Buckthorn Juice | Present initially but significantly reduced by yeast fermentation. | nih.govfrontiersin.org |
Beyond food systems, this compound has been identified in biological samples. It is listed as a compound found in human urine. hmdb.ca The analysis of volatile and semi-volatile compounds from various biological matrices is an area of ongoing research, with techniques like headspace sampling and solid-phase microextraction (SPME) being employed. mdpi.com However, there is a recognized need for further studies to quantify the concentrations of such compounds in biological matrices like blood, urine, and saliva to better understand their exposure and physiological relevance. mdpi.comnih.gov
Microbial Biosynthesis and Biotransformation
The formation of this compound in biological systems is primarily a result of microbial metabolism, involving specific precursors and enzymatic reactions.
The biosynthesis of this compound is an esterification reaction between furfuryl alcohol and isovaleric acid (or its activated form, isovaleryl-CoA). The metabolic pathways that produce these precursors are central to the formation of the final ester.
Furfuryl Alcohol Formation: Furfuryl alcohol is not typically synthesized de novo by microorganisms. It is primarily formed from the chemical or enzymatic reduction of furfural (B47365). nih.gov Furfural itself is a common product of the Maillard reaction and caramelization, generated during the thermal processing of foods from the degradation of pentose (B10789219) sugars. nih.govresearchgate.net
Isovaleric Acid Formation: Isovaleric acid is a short-chain fatty acid produced through various microbial metabolic pathways, most notably amino acid metabolism. nih.gov Specifically, it is a catabolic product of the branched-chain amino acid leucine (B10760876). Bacteria such as Staphylococcus epidermidis can produce isovalerate through fermentation processes. researchgate.net
Ester Formation: The final step, the condensation of furfuryl alcohol and isovaleric acid, is catalyzed by microbial enzymes. nih.govresearchgate.net In a study involving the fermentation of sea buckthorn beverage, Saccharomyces cerevisiae was observed to significantly reduce the content of this compound, indicating that this yeast possesses metabolic pathways to either hydrolyze the ester back into its constituent acid and alcohol or otherwise transform it. nih.govfrontiersin.org General microbial metabolism in fermented products like fruit vinegar involves the formation of numerous esters, which are key to the final flavor profile. mdpi.com These reactions are part of broader metabolic activities, including amino acid and fatty acid metabolism. nih.gov
The key enzymatic steps in the biosynthesis of this compound are the reduction of a precursor to form the alcohol and the subsequent esterification.
Enzymatic Reduction: The precursor furfural can be enzymatically reduced to furfuryl alcohol in some microorganisms. nih.gov This reaction is typically catalyzed by alcohol dehydrogenases or other oxidoreductases that can act on aldehydes.
Different microbial species and strains exhibit varying capacities to produce or metabolize this compound and its precursors, leading to different concentrations of the compound in fermented products.
Saccharomyces cerevisiae : In the fermentation of sea buckthorn juice, this yeast strain actively reduced the concentration of this compound, suggesting a strong catabolic or transformative capability for this ester. nih.govfrontiersin.org
Thermoascus : In a study on Daqu, a Chinese fermentation starter, the fungus Thermoascus showed a negative correlation with the precursor isovalerate, indicating it may consume this acid or inhibit its production. frontiersin.org
Bacillus and Acinetobacter : These bacterial genera were found to be positively correlated with the production of esters in general during Daqu fermentation, suggesting they possess the enzymatic machinery for esterification. frontiersin.org
Staphylococcus epidermidis : This skin commensal bacterium can ferment lactate (B86563) to produce various short-chain fatty acids, including isovalerate, a key precursor for this compound synthesis. researchgate.net
Actinobacteria : Volatiles from actinobacteria, including this compound, have been shown to inhibit the growth of other bacteria, suggesting a role in microbial competition. universiteitleiden.nl
Table 2: Influence of Specific Microbial Genera/Species on this compound or its Precursors
| Microbial Genus/Species | Influence | Metabolic Context | Source(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Reduces concentration of this compound. | Sea buckthorn juice fermentation. | nih.govfrontiersin.org |
| Thermoascus | Negatively correlated with isovalerate. | Daqu (fermentation starter) production. | frontiersin.org |
| Bacillus | Positively correlated with general ester production. | Daqu (fermentation starter) production. | frontiersin.org |
| Acinetobacter | Positively correlated with general ester production. | Daqu (fermentation starter) production. | frontiersin.org |
| Staphylococcus epidermidis | Produces the precursor isovalerate. | Fermentation of lactate. | researchgate.net |
| Actinobacteria | Produces this compound as an antimicrobial volatile. | Microbial interactions. | universiteitleiden.nl |
Precursor Dynamics in Biological Systems
The biosynthesis of this compound in biological systems is a multi-step process contingent on the availability and metabolic flow of its essential precursors: furfuryl alcohol and isovaleric acid (or its activated form, isovaleryl-CoA). The formation of this ester is intrinsically linked to cellular detoxification pathways and primary metabolic routes, such as amino acid catabolism.
Furfural Metabolism to Furfuryl Alcohol and Subsequent Esterification
The primary precursor for the alcohol moiety of this compound is furfuryl alcohol, which is not typically synthesized de novo by microorganisms but is derived from the reduction of furfural. portlandpress.commdpi.com Furfural is a compound often generated from the dehydration of pentose sugars found in lignocellulosic biomass, making this conversion significant in environments where such biomass is being broken down. rsc.orgresearchgate.net
Microorganisms detoxify furfural by converting it into the less harmful furfuryl alcohol. portlandpress.com This biotransformation is a reduction reaction catalyzed by various oxidoreductases, which are often dependent on the cofactors NADH or NADPH as electron donors. portlandpress.commdpi.comnih.gov Several bacterial and fungal species have been identified to perform this conversion, including ethanologenic Escherichia coli strains, Klebsiella oxytoca, Saccharomyces cerevisiae, and Bacillus coagulans. rsc.orgnih.gov In S. cerevisiae, alcohol dehydrogenase (ADH) is a key enzyme involved in this reduction. mdpi.com This process appears to be a constitutive part of the metabolism in some bacteria, meaning the enzymes are typically present and active. nih.gov
Once furfuryl alcohol is formed, it can undergo esterification with an acyl donor to form a furfuryl ester. In the case of this compound, the acyl donor is isovaleric acid or, more likely within a cell, its activated thioester form, isovaleryl-CoA. The esterification process can be catalyzed by enzymes such as lipases or alcohol acyltransferases (AATs). nih.govmdpi.com While chemical synthesis can achieve this by reacting furfuryl alcohol with isovaleric chloride, enzymatic synthesis is the relevant biological route. chemicalbook.comgoogle.com Furfuryl esters are also known to be hydrolyzed back into furfuryl alcohol and the corresponding carboxylic acid, indicating that the esterification can be a reversible reaction governed by cellular conditions and enzyme availability. inchem.org
The isovalerate moiety is typically derived from the catabolism of the branched-chain amino acid, leucine, via the Ehrlich pathway. csic.esmdpi.com This pathway involves the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and subsequent oxidation to isovaleric acid. This links the synthesis of this compound directly to amino acid metabolism. csic.es
Table 1: Microorganisms Involved in the Bioconversion of Furfural to Furfuryl Alcohol
Regulation of Metabolic Pathways Affecting this compound Production
The production of this compound is subject to complex metabolic regulation, influenced by precursor availability, cellular redox balance, and the expression of key genes.
The synthesis of the isovalerate precursor is governed by the regulation of amino acid metabolism, particularly the Ehrlich pathway. csic.es The activity of this pathway is influenced by factors such as the availability of branched-chain amino acids (leucine) and the nitrogen status of the cell. mdpi.com The expression of genes encoding the enzymes of this pathway, such as decarboxylases and dehydrogenases, can be a key control point. mdpi.combiorxiv.org Metabolic engineering efforts to overexpress genes in the valine/leucine biosynthesis and subsequent catabolic pathways have demonstrated the ability to increase the production of related branched-chain esters, indicating that the expression levels of these enzymes are a limiting factor. biorxiv.orgnrel.gov
Table 2: Key Factors Regulating Metabolic Pathways for this compound Production
Analytical Methodologies for Furfuryl Isovalerate
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating furfuryl isovalerate from other volatile and semi-volatile compounds present in a sample. Gas and liquid chromatography are the two principal methods employed, each offering distinct advantages for the analysis of this ester.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For qualitative analysis, the retention time of this compound on the GC column and its corresponding mass spectrum are compared to those of a known standard. The mass spectrum is characterized by specific mass-to-charge (m/z) ratios of the parent ion and its fragments. Electron Ionization (EI) is a common ionization method used for this purpose. theseus.fi
Quantitative analysis is typically performed by creating a calibration curve from standards of known concentrations. theseus.fi By comparing the peak area of the analyte in a sample to this curve, its concentration can be accurately determined. For complex matrices like wine or spirits, tandem mass spectrometry (GC-MS/MS) may be used in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity, minimizing interferences from the sample matrix. preprints.orgresearchgate.net
Table 1: Experimental GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Instrument Type | HITACHI M-80B |
| Ionization Mode | Positive Electron Ionization (EI) |
| Top 5 Mass Peaks (m/z) | Relative Intensity |
| 81.0 | 99.99 |
| 98.0 | 20.52 |
| 53.0 | 17.82 |
| 57.0 | 16.68 |
| 41.0 | 13.74 |
Data sourced from PubChem. nih.gov
While GC-MS is prevalent for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) also serves as a valuable tool, particularly in broader metabolomics studies or for less volatile compounds. rsc.org In LC-MS, separation occurs in a liquid mobile phase, making it suitable for a wider range of compounds. For a compound like this compound, reverse-phase HPLC could be employed, where the mobile phase is more polar than the stationary phase. nih.gov
LC can be coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification. mdpi-res.com Although less common than GC-MS for this specific ester, LC-MS is applied in untargeted analyses where this compound may be one of many compounds of interest identified in complex food or biological samples. nih.govhmdb.ca Predicted LC-MS/MS data, including collision cross-section (CCS) values, are available in databases and can aid in the tentative identification of the compound in complex mixtures. uni.lumdpi.com
Table 2: Predicted LC-MS/MS Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.10158 | 140.0 |
| [M+Na]⁺ | 205.08352 | 150.1 |
| [M+NH₄]⁺ | 200.12812 | 147.5 |
| [M-H]⁻ | 181.08702 | 141.6 |
Data sourced from PubChemLite. mdpi.com
Sample Preparation and Extraction Protocols
Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted technique for extracting volatile and semi-volatile compounds like this compound from solid, liquid, and gaseous samples. frontiersin.org The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. frontiersin.org
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. For furan (B31954) derivatives and esters, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used. frontiersin.org This technique is particularly valuable for analyzing flavor compounds in complex matrices like coffee, wine, and spirits. preprints.org
Traditional solvent-based extraction methods, while more labor-intensive and requiring larger solvent volumes, are also used for isolating flavor compounds.
Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the sample (usually in an aqueous phase) and an immiscible organic solvent. Solvents like dichloromethane (B109758) or ether are commonly used to extract flavor compounds. nih.gov
Solvent-Assisted Flavour Evaporation (SAFE): This is a specialized distillation technique performed under high vacuum. fao.org It allows for the gentle extraction of volatile and semi-volatile compounds from a sample matrix at low temperatures, which minimizes the risk of thermal degradation and artifact formation. fao.org
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. This technique serves to both clean up the sample and concentrate the analyte. researchgate.net
These methods are often employed when higher sample throughput is needed or when the concentration of the analyte is too low for direct analysis.
Advanced Spectroscopic Characterization
Beyond mass spectrometry, other spectroscopic techniques are used for the unambiguous structural elucidation and confirmation of this compound, typically on a purified sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the molecular structure. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Spectral data for this compound are available in reference databases. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy, often using Fourier-Transform Infrared (FTIR) techniques, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and vibrations associated with the furan ring. nih.gov
Table 3: Spectroscopic Identification Data for this compound
| Technique | Source/Instrument | Identification |
|---|---|---|
| ¹H NMR | Sigma-Aldrich Co. LLC. | Spectrum available |
| ¹³C NMR | Bruker AM-270 | Spectrum available |
| FTIR | Bruker IFS 45 | Spectrum available (Film technique) |
Data sourced from PubChem. nih.gov
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a fundamental analytical technique used for the structural elucidation of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an Infrared (IR) spectrum test as a key method for identification. fao.org The IR spectrum provides a unique molecular fingerprint by detecting the vibrational frequencies of functional groups within the molecule.
The structure of this compound contains a furan ring, an ester group, and an isovalerate chain. Each of these components produces characteristic absorption bands in the IR spectrum. By analyzing the position, intensity, and shape of these bands, the presence of these functional groups can be confirmed, thereby verifying the compound's identity. For instance, the spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other significant bands include those for the C-O stretching of the ester and the characteristic vibrations of the furan ring, such as C-H and C=C stretching. researchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound This table is based on typical vibrational frequencies for the compound's constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1740-1720 |
| Furan Ring | C=C Stretch | 1600-1475 |
| Ester Linkage | C-O Stretch | 1300-1000 |
| Furan Ring | C-H Bending (out-of-plane) | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of this compound's molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of each atom, allowing for unambiguous structural assignment. nih.gov
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to a specific set of protons in the molecule. The spectrum of this compound would show distinct signals for the three non-equivalent protons on the furan ring, the two protons of the methylene (B1212753) bridge (-CH₂-), and the protons of the isovalerate group (the methine -CH- and the two methyl -CH₃ groups). researchgate.netnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, which has the chemical formula C₁₀H₁₄O₃, the spectrum would display ten distinct peaks, corresponding to the carbons in the furan ring, the ester carbonyl, the methylene bridge, and the isovalerate side chain. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are expressed in parts per million (ppm). Data is illustrative of typical values.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Furan Ring Protons | 6.3 - 7.5 | Carbonyl Carbon (C=O) | ~172 |
| Methylene Protons (-OCH₂-) | ~5.1 | Furan Ring Carbons | 110 - 150 |
| Isovaleryl Methine Proton (-CH-) | ~2.2 | Methylene Carbon (-OCH₂-) | ~58 |
| Isovaleryl Methylene Protons (-CH₂-) | ~2.1 | Isovaleryl Carbons | 22 - 44 |
Quantitative Analysis and Validation Studies
The accurate quantification of this compound, particularly in complex matrices like food and beverages, requires robust and validated analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is commonly employed for this purpose. mdpi.comaimspress.com
Development of Calibration Curves and Detection Limits
A critical step in quantitative analysis is the development of a calibration curve. This is constructed by analyzing a series of standard solutions of known concentrations to establish the relationship between the instrument's response (e.g., peak area) and the analyte concentration. mdpi.com Studies on related flavor compounds often report excellent linearity, with correlation coefficients (R²) greater than 0.99, indicating a strong and reliable correlation. researchgate.neteurovitisos.comcore.ac.uk
From the calibration data, key performance characteristics such as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) are determined. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These values are crucial for assessing a method's sensitivity. For furan derivatives in food matrices, LOQs can range from the low nanogram per gram (ng/g) to the microgram per kilogram (µg/kg) level, depending on the matrix and the analytical technique used. researchgate.netmdpi.com
Table 3: Illustrative Method Performance for Furan Derivatives This table presents typical validation data from studies on furan derivatives to demonstrate common performance metrics.
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | researchgate.net |
| Limit of Quantitation (LOQ) | 0.003–0.675 ng/g | mdpi.com |
| Limit of Detection (LOD) | S/N ratio of 3 | mdpi.com |
Interlaboratory Comparison and Method Validation
Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Validation studies typically assess several parameters, including accuracy, precision, linearity, and specificity.
Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (recovered) indicates the method's accuracy. For furan derivatives, average recoveries are often within the 76–120% range. researchgate.netmdpi.com
Precision measures the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): The variation observed when the same analysis is performed multiple times by the same operator on the same day. RSD values are typically below 16%. mdpi.com
Reproducibility (Inter-day precision): The variation observed when the analysis is performed over several days. RSD values are often below 20%. researchgate.netmdpi.com
Interlaboratory comparisons, where different laboratories analyze the same sample, are the ultimate test of a method's reproducibility and robustness. uwaterloo.canih.gov Such studies are fundamental for standardizing analytical methods across different testing facilities.
Table 4: Summary of Method Validation Parameters from Relevant Studies
| Validation Parameter | Performance Metric | Typical Result |
|---|---|---|
| Accuracy | Average Recovery | 80 - 120% |
| Precision | Intra-day RSD | < 16% |
| Precision | Inter-day RSD | < 20% |
Biological Activity and Biofunctionality Studies
Antimicrobial and Antiproliferative Investigations
Furfuryl isovalerate has been identified as a volatile compound with notable antimicrobial properties, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govuniversiteitleiden.nlknaw.nlresearchgate.net Its bioactivity has been systematically evaluated against a panel of medically relevant fungi, yeasts, and bacteria through in vitro agar (B569324) diffusion assays. mdpi.comresearchgate.net
In a comprehensive study, this compound was tested for its ability to inhibit the growth of twelve different microorganisms. The compound showed a broad spectrum of activity, successfully inhibiting ten of the twelve strains tested. mdpi.com The only microorganisms against which it was not active under the experimental conditions were the bacterium Klebsiella pneumoniae and the yeast Candida albicans. mdpi.comresearchgate.net The specific results from these agar diffusion assays, which quantify the zone of inhibition, are detailed in the table below.
Table 1: Antimicrobial Activity of this compound This interactive table summarizes the results of an agar diffusion assay for this compound against various microorganisms. The diameter of the inhibition zone indicates the extent of antimicrobial activity.
| Microorganism | Type | Inhibition Zone (mm) for 200 µg | Source |
|---|---|---|---|
| Aspergillus fumigatus | Fungus | 10 | mdpi.comresearchgate.net |
| Botrytis cinerea | Fungus | 10 | mdpi.comresearchgate.net |
| Pythium debaryanum | Fungus | 10 | mdpi.comresearchgate.net |
| Hansenula anomala | Yeast | 10 | mdpi.comresearchgate.net |
| Saccharomyces cerevisiae | Yeast | 10 | mdpi.comresearchgate.net |
| Candida albicans | Yeast | 0 | mdpi.comresearchgate.net |
| Escherichia coli (tolC mutant) | Gram-negative Bacteria | 10 | mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 | mdpi.comresearchgate.net |
| Klebsiella pneumoniae | Gram-negative Bacteria | 0 | mdpi.comresearchgate.net |
| Staphylococcus aureus | Gram-positive Bacteria | 10 | mdpi.comresearchgate.net |
| Micrococcus luteus | Gram-positive Bacteria | 10 | mdpi.comresearchgate.net |
| Mycobacterium phlei | Bacterium | 10 | mdpi.comresearchgate.net |
Beyond its antimicrobial effects, this compound has been investigated for its cytotoxic activity against eukaryotic cells. mdpi.comresearchgate.net Specifically, its antiproliferative potential was assessed against L-929 mouse fibroblast cells. mdpi.comresearchgate.net
In these assays, this compound was among the most active compounds tested out of a group of 52 bacterial volatiles. mdpi.comresearchgate.net It demonstrated a clear inhibitory effect on the proliferation of the fibroblast cell line. The potency of this effect was quantified by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that leads to a distinctly reduced growth. mdpi.com
Table 2: Antiproliferative Activity of this compound on a Eukaryotic Cell Line This table presents the cytotoxic activity of this compound against L-929 mouse fibroblasts, as determined by the minimal inhibition concentration (MIC).
| Cell Line | Cell Type | Assay Metric | Value | Source |
|---|---|---|---|---|
| L-929 | Mouse Fibroblast | MIC | 62 µmol/L | mdpi.comresearchgate.net |
Quorum Sensing Interference Research
This compound has been identified as a quorum quencher, a substance capable of interfering with the cell-to-cell communication systems used by bacteria, particularly Gram-negative bacteria. universiteitleiden.nlknaw.nl This process, known as quorum sensing (QS), allows bacteria to coordinate gene expression and collective behaviors. The ability of this compound to disrupt this signaling has been tested using specific reporter strains that are sensitive to N-acylhomoserine lactones (AHLs), a common class of signaling molecules. mdpi.comresearchgate.net
The compound's activity was evaluated against two different AHL reporter systems:
Escherichia coli MT102 , which is highly sensitive to N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-AHL). mdpi.com
Pseudomonas putida F117 , which is highly sensitive to N-(dodecanoyl)homoserine lactone (C12-AHL). mdpi.com
Remarkably, out of 52 volatile compounds tested, this compound was one of only two that were able to reduce the signaling activity of both reporter strains, indicating a broad-spectrum quorum quenching capability. mdpi.comresearchgate.net
Table 3: Quorum Sensing Interference by this compound This table details the inhibitory effect of this compound on two different N-acylhomoserine lactone (AHL) based quorum sensing reporter strains.
| Reporter Strain | Signaling Molecule Detected | Observed Effect | Source |
|---|---|---|---|
| Escherichia coli MT102 | 3-oxo-C6-AHL | Reduction of sensor activity | mdpi.comresearchgate.net |
| Pseudomonas putida F117 | C12-AHL | Reduction of sensor activity | mdpi.comresearchgate.net |
While experimental data confirm that this compound can inhibit AHL-mediated quorum sensing, the precise mechanism of this inhibition is not fully detailed in the available research. The compound's ability to reduce fluorescence in reporter strains indicates it interferes with the signaling pathway, but whether this occurs through competitive binding to the signal receptor, enzymatic degradation of the AHL molecule, or another mechanism has not been explicitly elucidated. mdpi.com
Role in Chemical Ecology
As a volatile organic compound produced by bacteria, this compound likely plays a significant role in chemical ecology. researchgate.netmdpi.comresearchgate.net Microbial volatiles are known to function as infochemicals that mediate both intra- and inter-kingdom interactions. universiteitleiden.nl The demonstrated biological activities of this compound suggest its ecological function is multifaceted. Its broad antimicrobial properties indicate it can act as a chemical defense mechanism, allowing the producing bacterium to inhibit the growth of competing microorganisms in its environment. nih.govuniversiteitleiden.nlmdpi.com Furthermore, its ability to act as a quorum quencher suggests it can disrupt the coordinated behaviors of competing bacterial populations, providing a strategic advantage. knaw.nlmdpi.com Therefore, this compound can be considered a tool for microbial competition and communication, shaping the structure and function of microbial communities.
Interplay in Intra- and Interspecific Communication
This compound, a volatile compound produced by various microorganisms, plays a significant role in mediating interactions both within and between species, particularly in the microbial world. universiteitleiden.nlknaw.nl Its activity is prominently observed in its ability to interfere with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors.
Research has identified this compound as a "quorum quencher" in Gram-negative bacteria. universiteitleiden.nlknaw.nl Quorum quenching is the disruption of QS signaling pathways. By interfering with these signals, this compound can prevent bacteria from activating genes that are typically expressed at high population densities. These genes often control processes like biofilm formation, virulence factor production, and antibiotic resistance. universiteitleiden.nl
Studies investigating the biological activity of various volatile compounds from bacteria have demonstrated the effectiveness of this compound in this role. It is one of the few compounds tested that was capable of reducing the activity of two different quorum-sensing reporter strains, which use C12-AHL and 3-oxo-C6-AHL as signaling molecules. mdpi.comresearchgate.net This ability to disrupt multiple QS systems highlights its potential for broad-spectrum interference with bacterial communication. mdpi.com The production of such volatile infochemicals is often induced during interspecific interactions, suggesting a primary role in communication and competition among different species in a shared environment. universiteitleiden.nlknaw.nl
Table 1: Quorum Quenching Activity of this compound
| Quorum Sensing Sensor | Effect of this compound | Source(s) |
|---|---|---|
| C12-AHL Sensor | Activity Reduced | mdpi.com, researchgate.net |
Contribution to Chemical Defense Mechanisms
The production of this compound serves as a chemical defense mechanism, primarily by exhibiting antimicrobial properties. This allows the producing organism to compete with and inhibit the growth of other microorganisms in its vicinity. universiteitleiden.nlknaw.nl This form of chemical competition is crucial for survival and dominance in complex microbial communities.
This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. universiteitleiden.nlknaw.nl Its broad-spectrum activity makes it a potent defensive compound. In a comparative study of 52 volatile compounds from bacteria, this compound was noted as one of the most active compounds in antimicrobial assays. mdpi.comresearchgate.net Its effectiveness was observed against a range of medically important microorganisms. researchgate.net Specifically, it showed inhibitory activity against most tested microorganisms, with the exception of Candida albicans and Klebsiella pneumoniae in one study. mdpi.comresearchgate.net The compound's activity against proliferative cells, such as L-929 mouse fibroblasts, was also noted, indicating a broader cytotoxic potential that contributes to its defensive capabilities. mdpi.com
The production of such volatiles can be a key strategy for organisms, functioning as a defense against competitors and predators in their ecological niche. knaw.nl
Table 2: Antimicrobial Activity of this compound
| Target Microorganism | Activity | Source(s) |
|---|---|---|
| Gram-positive bacteria | Inhibits growth | universiteitleiden.nl, knaw.nl |
| Gram-negative bacteria | Inhibits growth | universiteitleiden.nl, knaw.nl |
| Escherichia coli (tolC mutant) | Active | mdpi.com |
| Staphylococcus aureus | Active | mdpi.com |
| Bacillus subtilis | Active | mdpi.com |
| Pseudomonas aeruginosa | Active | mdpi.com |
| Saccharomyces cerevisiae | Active | mdpi.com |
| Candida albicans | Inactive | mdpi.com, researchgate.net |
Toxicological and Safety Assessment Research
Genotoxicity and Mutagenicity Studies
The evaluation of the genotoxic potential of flavoring substances like furfuryl isovalerate is a critical component of safety assessment. This involves a battery of tests designed to detect various forms of DNA damage.
An in vivo UDS assay was conducted on B6C3F1 mice to assess the ability of furfural (B47365) to induce DNA repair in hepatocytes. cabidigitallibrary.orgcabidigitallibrary.org The study found no evidence that furfural damages DNA in mouse hepatocytes. cabidigitallibrary.org Similarly, results from an in vivo UDS assay in rats showed no statistically significant increase or dose-related effects on UDS. nih.gov These negative results suggest that the liver tumors observed in some long-term animal studies with furfural are unlikely to occur through a direct genotoxic mechanism involving DNA damage and subsequent repair. cabidigitallibrary.org In vitro studies using precision-cut human liver slices also indicated that furfural is not a genotoxic agent in human liver, as it did not induce UDS. nih.gov
| Test System | Compound | Result | Reference |
|---|---|---|---|
| In vivo B6C3F1 Mouse Hepatocytes | Furfural | Negative | cabidigitallibrary.org |
| In vivo F344 Rat Hepatocytes | Furfural | Negative | nih.gov |
| In vitro Human Liver Slices | Furfural | Negative | nih.gov |
The mechanism of DNA damage by furan (B31954) derivatives like furfural has been a subject of scientific investigation. It is reported that furan compounds can induce both single-strand and double-strand breaks in DNA. nih.gov Furfural, for instance, leads to an increase in reactive oxygen species (ROS) within the cytoplasm, which can contribute to DNA fragmentation. nih.gov Some microbial volatile compounds (MVCs) are known to operate by causing DNA damage; for example, E. coli cells lacking DNA repair enzymes become particularly sensitive to certain MVCs. knaw.nluniversiteitleiden.nl The DNA damage induced by some aldehydes can be irreversible. nih.gov
The furan ring is considered a "structural alert" for genotoxicity. regulations.govnih.govacs.orgfsc.go.jp Structural alerts are molecular substructures that are known to be linked to the formation of reactive metabolites and potential toxicity. nih.govacs.orgresearchgate.net However, the toxicity associated with a structural alert is highly conditional and depends on factors like the molecule's specific metabolism, the reactivity of its metabolites, and competing detoxification pathways. nih.govacs.orgresearchgate.net
For furan derivatives, the alert is often associated with metabolic bioactivation, particularly through epoxidation by cytochrome P450 enzymes. nih.govacs.org This can lead to the formation of reactive intermediates. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have identified certain furan derivatives, specifically α,β-unsaturated aldehydes or their precursors, as structural alerts for genotoxicity. cabidigitallibrary.org Despite this alert, for many furan derivatives evaluated, the available genotoxicity data did not preclude their evaluation through established safety assessment procedures. cabidigitallibrary.org Computational models have been developed to predict when a furan-containing molecule is likely to be bioactivated, showing high accuracy in distinguishing between bioactivated and non-bioactivated compounds. nih.govacs.org
Metabolism and Biotransformation Pathways
The metabolic fate of this compound is central to understanding its biological activity and safety profile. As an ester, it is expected to undergo rapid hydrolysis.
No specific metabolism studies on this compound were found. However, based on its structure as an ester of furfuryl alcohol and isovaleric acid, it is anticipated to be hydrolyzed in the body by carboxylesterases, which are abundant in the liver. This hydrolysis would yield furfuryl alcohol and isovaleric acid. nih.gov This metabolic pathway is common for a group of related furfuryl esters evaluated by JECFA. nih.gov The resulting furfuryl alcohol can be further oxidized to furoic acid, which is then conjugated and excreted. The parent compound, furfural, is detoxified in a related pathway by being reduced to furfuryl alcohol. nih.gov
The primary metabolites expected from the hydrolysis of this compound are furfuryl alcohol and isovaleric acid. Isovaleric acid is a naturally occurring fatty acid that can be further metabolized through normal fatty acid oxidation pathways. Furfuryl alcohol is metabolized to furoic acid.
Interestingly, the parent compound, this compound, exhibits notable biological activity itself. It has been identified as a surprisingly active compound in several antimicrobial and cytotoxic assays. mdpi.com It inhibits the growth of both Gram-positive and Gram-negative bacteria and also functions as a quorum quencher in Gram-negative bacteria. knaw.nluniversiteitleiden.nl In one study, this compound was among the most active compounds tested against various microorganisms and also showed the highest cytotoxic activity against L-929 mouse fibroblast cells. mdpi.com During fermentation processes with Saccharomyces cerevisiae, the concentration of this compound has been observed to decrease significantly, indicating it is readily metabolized by yeast. nih.govfrontiersin.org
| Activity Type | Target | Observation | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Inhibits growth | knaw.nluniversiteitleiden.nlmdpi.com |
| Quorum Quenching | Gram-negative bacteria | Active | knaw.nluniversiteitleiden.nl |
| Cytotoxicity | L-929 mouse fibroblasts | Active (MIC 62 μmol/L) | mdpi.com |
| Metabolism | Saccharomyces cerevisiae | Content significantly reduced during fermentation | nih.govfrontiersin.org |
Regulatory Science and Risk Assessment
The safety of this compound as a flavoring substance is substantiated through rigorous evaluations by international regulatory and scientific bodies. These assessments rely on established principles of regulatory science, including group evaluations, exposure estimates, and the application of toxicological thresholds.
European Food Safety Authority (EFSA) Evaluations of Flavoring Groups
The European Food Safety Authority (EFSA) evaluates flavoring substances within the framework of Commission Regulation (EC) No 1565/2000. This process groups structurally related substances, allowing for a more comprehensive and efficient safety assessment. This compound, identified by the code FL-no: 13.057, has been evaluated as part of Flavouring Group Evaluation (FGE) 13, which covers furfuryl and furan derivatives. thegoodscentscompany.comsemanticscholar.org
EFSA's scientific opinions, including FGE.66 and subsequent revisions like FGE.13Rev3, have considered the data on this compound alongside other related substances evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). thegoodscentscompany.comsemanticscholar.orgfragranceu.com The Panel concluded that for the group of JECFA-evaluated furfuryl derivatives, including this compound, there is "No safety concern at estimated levels of intake as flavouring substances" based on the Maximised Survey-derived Daily Intake (MSDI) approach. semanticscholar.orgcabidigitallibrary.org
The table below summarizes the key EFSA evaluations concerning this compound.
| Evaluation Document | Substance ID | Group | Conclusion |
| FGE.13 & Revisions | FL-no: 13.057 | Furfuryl and furan derivatives | No safety concern thegoodscentscompany.comsemanticscholar.org |
| FGE.66 & Revisions | FL-no: 13.057 | Consideration of JECFA-evaluated furfuryl alcohol and related substances | No safety concern semanticscholar.orgcabidigitallibrary.org |
Joint FAO/WHO Expert Committee on Food Additives (JECFA) Assessments
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also assessed the safety of this compound (referred to as furfuryl 3-methylbutanoate). nih.govfao.org In its 55th meeting in 2000, JECFA evaluated a group of furfural-related substances, including this compound. nih.gov
The committee determined that there was "No safety concern at current levels of intake when used as a flavouring agent." nih.gov A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established for furfural and twelve related furan-containing substances, including this compound. nih.gov This group ADI is based on the toxicological data of the principal substance in the group, furfural.
The key details of the JECFA evaluation are presented below.
| Parameter | Details |
| Chemical Name | Furfuryl 3-methylbutanoate / this compound nih.govfao.org |
| JECFA Number | 743 nih.govfao.org |
| Evaluation Year | 2000 nih.gov |
| Conclusion | No safety concern at current levels of intake when used as a flavouring agent. nih.gov |
| Group ADI | 0-0.5 mg/kg bw (for furfural and related substances) nih.gov |
| JECFA Report | TRS 901-JECFA 55/37 nih.gov |
| Toxicological Monograph | FAS 46-JECFA 55/137 nih.gov |
Toxicological Threshold of Concern (TTC) Framework Application
The Toxicological Threshold of Concern (TTC) is a risk assessment principle used for substances with low levels of dietary exposure, for which limited toxicological data may be available. researchgate.netfao.orgnih.gov This approach establishes a human exposure threshold for a chemical, below which there is a very low probability of an appreciable risk to human health. inchem.org The TTC approach is integral to the safety evaluation procedures of both JECFA and EFSA for flavoring agents. cabidigitallibrary.orgfao.org
Substances are categorized into structural classes (Cramer classes I, II, or III) based on their chemical structure, which predicts their likely toxicity. inchem.org The TTC framework allows for a safety evaluation to proceed by comparing the estimated dietary intake of a substance with the established threshold for its structural class. nih.govljmu.ac.uk For many flavoring substances, including derivatives like this compound, intake levels are very low, often falling below these conservative thresholds. femaflavor.org This allows regulatory bodies to conclude that they are of no safety concern without requiring a full suite of toxicological studies for each individual substance. inchem.org
Continuous Review Programs for Flavoring Substances
The safety evaluation of flavoring substances is not a one-time event but a continuous process. Regulatory and scientific bodies maintain ongoing review programs to incorporate new scientific data that may affect prior safety decisions. femaflavor.org
In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel operates a program of continuous review for substances on its Generally Recognized as Safe (GRAS) list. femaflavor.org This involves periodic comprehensive reassessments, such as the GRAS affirmation (GRASa) and GRAS reaffirmation (GRASr) programs, to ensure that the safety status of each flavoring substance remains supported by the latest scientific evidence. femaflavor.orgift.org
Similarly, in Europe, the regulatory framework has evolved, with the responsibilities of the former Scientific Committee on Food (SCF) being succeeded by EFSA. femaflavor.org EFSA is tasked with the ongoing safety assessment of flavoring substances, which includes re-evaluating substances as new data becomes available or when specific concerns are raised. semanticscholar.org These continuous review programs ensure that the list of approved flavoring substances reflects current scientific understanding. fao.org
Long-Term Exposure and Carcinogenicity Research Context
Analysis of Carcinogenicity Data for Related Furfural Derivatives
This compound belongs to a chemical group of furan derivatives. The safety assessment of such a group often involves evaluating toxicological data, including carcinogenicity studies, on representative members of the group. Furfural, a key precursor for many furfuryl derivatives, is one such representative compound that has been studied extensively. nih.govnih.gov
Toxicology and carcinogenesis studies on furfural were conducted by the U.S. National Toxicology Program (NTP). nih.govnih.gov In these studies, furfural was administered by gavage to rats and mice for two years. The findings are summarized below.
| Species | Sex | Findings |
| F344/N Rats | Male | Some evidence of carcinogenic activity, based on the occurrence of uncommon cholangiocarcinomas. nih.gov |
| F344/N Rats | Female | No evidence of carcinogenic activity. nih.gov |
| B6C3F1 Mice | Male | Some evidence of carcinogenic activity, based on an increased incidence of hepatocellular adenomas and carcinomas. nih.gov |
| B6C3F1 Mice | Female | No evidence of carcinogenic activity. nih.gov |
Interpretation of Dose-Response Relationships in Toxicology Studies
The interpretation of dose-response relationships is a critical component in the toxicological assessment of chemical substances, including the flavoring agent this compound. This process involves analyzing data from various toxicology studies to understand the relationship between the amount of a substance administered or absorbed (the dose) and the magnitude of the biological effect (the response). This analysis is fundamental to establishing safe levels of exposure for humans.
For flavoring substances like this compound, toxicological evaluations often rely on a combination of data from the substance itself, its principal metabolites, and structurally related compounds. femaflavor.org The process integrates findings from acute, subchronic, and long-term oral toxicity studies, as well as in vitro and in vivo genotoxicity assays. femaflavor.org
This compound is part of a broader group of furfuryl derivatives that have been subject to evaluation by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). cabidigitallibrary.orgfragranceu.comnih.govfao.org These evaluations consider the potential for these substances to be metabolized to innocuous products. cabidigitallibrary.org For furfuryl derivatives, concern has been raised regarding the toxicological profile of its metabolite, furfural, particularly its potential for hepatotoxicity, which has been shown to be dose-dependent in animal studies. cabidigitallibrary.orgnih.gov
In the safety assessment of flavoring agents, a "threshold of concern" approach is often utilized. cabidigitallibrary.org This approach considers the estimated daily intake of a substance in relation to its structural class and known toxicological data. cabidigitallibrary.org For this compound and related substances, the estimated daily per capita intakes are generally below the established thresholds of concern for their respective structural classes. cabidigitallibrary.org
The table below summarizes key toxicological data points relevant to the dose-response assessment of this compound and related compounds. It is important to note that specific dose-response studies on this compound itself are limited in the public domain. Therefore, data from structurally related compounds, primarily the metabolite furfural, are often used to inform its safety assessment.
Table 1: Summary of Relevant Toxicological Data for Dose-Response Interpretation
| Substance/Group | Study Type | Key Findings Relevant to Dose-Response | Reference |
| Furfural | 16-Day Gavage Study (Rats) | Doses ranged from 15 to 240 mg/kg. Mortality was observed at the highest dose (240 mg/kg). No compound-related histologic lesions were observed at lower doses. | nih.gov |
| Furfural | 13-Week Gavage Study (Rats) | Doses ranged from 11 to 180 mg/kg. Mortality occurred at the highest dose. Increased liver and kidney weights and cytoplasmic vacuolization of hepatocytes were observed at 90 mg/kg. | nih.gov |
| Furfural | 13-Week Gavage Study (Mice) | Doses ranged from 75 to 1,200 mg/kg. High mortality was observed at doses of 600 mg/kg and above. Increased liver weights and centrilobular coagulative necrosis of the liver were present in chemically exposed mice. | nih.gov |
| Furfuryl Alcohol and Related Substances | JECFA Evaluation | A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw was established for furfural, furfuryl alcohol, and several furfuryl esters, including this compound (referred to as furfuryl 3-methylbutanoate). This was based on the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity of a related substance. | nih.gov |
| Furfural | Carcinogenicity Studies | Some studies showed no or an inverse dose-response relationship for carcinogenicity. | oup.com |
| Furfuryl Mercaptan | 13-Week Gavage Study (Rats) | A No-Observed-Effect Level (NOEL) of 3 mg/kg bw per day was established. | inchem.org |
| Furfuryl Thioacetate | 90-Day Dietary Study (Rats) | A NOEL of 0.83 mg/kg bw per day was established. | inchem.org |
The interpretation of these studies indicates that the primary toxicological concern for furfuryl derivatives is related to the toxicity of their common metabolite, furfural, with the liver being a principal target organ. The dose-response relationship for these effects is a key consideration in the safety assessments conducted by regulatory bodies. The establishment of a group ADI for several furfuryl compounds, including this compound, reflects a harmonized approach to risk assessment based on the available toxicological data for the entire group. nih.gov
Computational and Theoretical Chemistry of Furfuryl Isovalerate
Quantum Chemical Calculations
Electronic Structure and Molecular Geometry Optimization
Molecular geometry optimization of furfuryl isovalerate, which would be theoretically performed using methods like Density Functional Theory (DFT), would aim to find the lowest energy arrangement of its atoms. For related furan (B31954) derivatives, computational analyses have been used to predict regioselectivity in chemical reactions by analyzing charge distribution. In this compound, the key geometric parameters would include the bond lengths and angles within the furan ring, the isovalerate chain, and, crucially, the ester linkage that connects these two moieties. The geometry is not expected to be planar, with significant rotational freedom around the single bonds.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key aspect of its theoretical chemistry. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The most significant rotations would be around the C-O and O-C bonds of the ester group.
Studies on the rotational isomerism in esters of furan-2-carboxylic acids have identified the existence of different conformers, such as syn-s-trans and anti-s-trans conformations in solution. rsc.org Similarly, research on furfuryl vinyl ethers has employed quantum chemistry methods to study their conformational structures, highlighting the orientation of the vinyl group relative to the Cα-O bond. researchgate.net For this compound, it is expected that different orientations of the isovalerate group relative to the furan ring would result in distinct conformers with varying energies. The development of dynamic covalent chemistry has also underscored the importance of conformational analysis in understanding the equilibration of configurational isomers in esters. google.com A comprehensive conformational analysis would involve mapping the energy landscape to identify the most stable conformers and the energy barriers between them.
Spectroscopic Property Prediction (e.g., rotational constants)
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural elucidation. For this compound, the prediction of rotational constants would be of particular interest for microwave spectroscopy studies. Microwave spectroscopy is a powerful technique for characterizing the individual conformers of molecules in the gas phase. nih.gov
Research on furan and its derivatives has demonstrated the successful use of chirped-pulse Fourier transform millimeter-wave rotational spectroscopy to study their excited vibrational states. researchgate.net Furthermore, studies on the binary complexes of furan with other molecules have utilized a combination of pulsed-jet Fourier transform microwave spectroscopy and quantum chemical computations to determine their preferred conformations. acs.org For this compound, theoretical predictions of rotational constants for its various conformers would be essential for assigning experimental spectra and definitively identifying the structures present in the gas phase.
Reaction Mechanism and Kinetic Studies
The reactivity of this compound, particularly its degradation under various conditions, can be theoretically investigated to understand its environmental fate and stability.
Theoretical Investigation of Degradation Pathways
The degradation of this compound can be initiated through several chemical processes, with pathways that can be inferred from studies on related furan compounds. The furan ring is susceptible to oxidation, which can lead to the formation of various oxidized products. Theoretical studies on the pyrolysis of furan have shown that the initial step involves the formation of cyclic carbene intermediates, which then decompose. researchgate.net
In the context of biofuel stability, experimental and theoretical analyses of alkylated furans have shown that they have low oxidative stability and can form gums through polymerization reactions involving ring-opening products. nrel.gov The degradation of furan derivatives through ozonolysis has also been studied theoretically, revealing that furan ring opening is a key step. nih.gov For this compound, it is plausible that degradation could be initiated by acidic or basic conditions, leading to hydrolysis of the ester bond, or through oxidation of the furan ring. The presence of the ester group could also influence the reactivity of the furan ring through electronic effects.
Modeling of Atmospheric Oxidation Reactions
The atmospheric fate of this compound is likely governed by its reactions with atmospheric oxidants such as the hydroxyl (OH) radical, ozone (O₃), and the nitrate (B79036) (NO₃) radical. acs.org Extensive research on the atmospheric oxidation of furan and methyl-substituted furans indicates that the primary degradation pathway is initiated by the addition of the OH radical to the furan ring. acs.org
These studies, which combine experimental data with quantum chemistry and kinetic calculations, show that the OH addition typically occurs at the C2 or C5 position of the furan ring. acs.org This addition leads to the formation of a chemically activated adduct that can either be stabilized or undergo ring-opening. The ring-opening radicals then react with molecular oxygen to form unsaturated 1,4-dicarbonyl compounds. acs.org While direct modeling of this compound's atmospheric oxidation is not available, the established mechanisms for other furans provide a strong basis for predicting its behavior. The presence of the isovalerate ester group would likely influence the rate of these reactions and potentially introduce additional reaction pathways, such as hydrogen abstraction from the alkyl chain.
Computational Approaches to Catalytic Reactions
While dedicated computational studies on the catalytic synthesis of this compound are not extensively documented in publicly available literature, significant computational research on related reactions provides a framework for understanding its formation. The synthesis typically involves the esterification of furfuryl alcohol with isovaleric acid or the transesterification of another isovalerate ester. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such catalytic processes.
Research into the conversion of biomass-derived molecules like furfural (B47365) and furfuryl alcohol is an active area of computational investigation. csic.esresearchgate.net For instance, the catalytic transfer hydrogenation of furfural to produce furfuryl alcohol—a key precursor to this compound—has been modeled computationally. researchgate.net Studies using metal-organic frameworks (MOFs) like UiO-66 as catalysts have employed DFT to explore reaction pathways, identify transition states, and calculate activation energies. researchgate.net These computational models help in understanding how the catalyst's active sites, such as the zirconium nodes in UiO-66, facilitate the hydrogen transfer from a donor molecule (e.g., isopropanol) to the carbonyl group of furfural. researchgate.net
Similarly, computational methods have been applied to the one-pot conversion of furfuryl alcohol into other valuable chemicals like γ-valerolactone (GVL) using solid acid catalysts such as Al₂O₃–SiO₂ and various zeolites. nih.gov These studies correlate the catalyst's performance with its acidic properties, distinguishing between the roles of Brønsted and Lewis acid sites in the reaction pathway. nih.gov Such computational analyses are crucial for designing more efficient and selective catalysts. The insights gained from modeling the hydrogenation and subsequent reactions of furfuryl alcohol are directly applicable to optimizing the conditions for its esterification to this compound. nih.govresearchgate.net
Table 1: Examples of Computational Models in Related Catalytic Reactions
| Reaction Studied | Catalyst Type | Computational Method | Key Insights from Modeling |
|---|---|---|---|
| Furfural Hydrogenation to Furfuryl Alcohol | Metal-Organic Framework (UiO-66) | DFT | Elucidation of transfer hydrogenation mechanism, prediction of transition states and activation energies. researchgate.net |
| Furfuryl Alcohol to γ-Valerolactone (GVL) | Al₂O₃–SiO₂, Zeolites (H-ZSM-5, H-beta) | Not specified, likely DFT | Correlation of catalyst acid properties (Lewis vs. Brønsted sites) with reaction pathways and product selectivity. nih.gov |
| Furfural to Furfuryl Esters | Various (e.g., Copper-based) | Not specified, likely DFT | Investigation of one-step hydrogenation-esterification (OHE) pathways for producing high-density fuel-blending agents. csic.es |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are essential for understanding the physicochemical properties and biological interactions of molecules like this compound at an atomic level. These computational techniques can predict properties and behaviors that are difficult or costly to measure experimentally.
Ligand-Receptor Interactions (if applicable to bioactivity)
The primary bioactivity of this compound is its function as a flavor and aroma compound, which is mediated by its interaction with olfactory receptors (ORs) in the nose. nih.gov Molecular modeling is a key strategy for investigating these ligand-receptor interactions.
A significant area of research involves understanding how specific chemical structures elicit particular odor perceptions. This compound (referred to as furfuryl 3-methylbutanoate) has been identified as a compound of interest in studies screening for modulators of olfactory receptors. google.com Specifically, it was included in a panel of compounds tested for their ability to block or antagonize the function of a subgroup of seven ORs known to bind with carboxylic acids, which are major components of sweat malodor. google.com This suggests that this compound has a molecular structure capable of interacting with the binding pockets of these specific G-protein coupled receptors (GPCRs). google.com
Computational approaches like pharmacophore modeling are particularly useful in olfaction research, where the exact receptor for a given odorant is often unknown. nih.gov A pharmacophore represents the three-dimensional arrangement of essential structural features a molecule must possess to be recognized by a specific receptor. nih.gov By analyzing a set of molecules that elicit a similar aroma, computational models can generate hypotheses about the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial relationships required for binding and receptor activation. nih.govmdpi.com
Simulations of Intermolecular Forces
Simulations of intermolecular forces are critical for predicting the macroscopic thermophysical properties of a substance, such as its density, viscosity, and vapor pressure. acs.orgresearchgate.net These properties are governed by the collective van der Waals forces, dipole-dipole interactions, and hydrogen bonding between molecules. acs.org
While specific molecular dynamics simulations for this compound are not widely published, studies on structurally similar furfuryl esters (furfuryl acetate (B1210297), furfuryl propionate (B1217596), and furfuryl butyrate) provide valuable insights. acs.org The thermophysical behavior of these esters has been analyzed using models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state and density gradient theory. acs.org The PC-SAFT model accounts for intermolecular forces by considering molecular shape, dispersive forces (attraction), and repulsive forces to predict properties like density and phase behavior under different temperatures and pressures. acs.org These studies found that furfuryl esters exhibit higher density and surface tension compared to standard fuels, which is a direct consequence of their specific intermolecular interactions. acs.org
Another computationally derived parameter that reflects a molecule's interaction potential is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge distribution. It can be predicted using computational models and is relevant for analytical techniques like ion mobility-mass spectrometry. The predicted CCS values for this compound highlight how it interacts with different adduct ions. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.10158 | 140.0 |
| [M+NH₄]⁺ | 200.12812 | 147.5 |
| [M+Na]⁺ | 205.08352 | 150.1 |
| [M+K]⁺ | 221.05746 | 147.5 |
| [M-H]⁻ | 181.08702 | 141.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Environmental Fate and Impact Assessment
Environmental Transformation and Degradation Pathways
Upon release into the environment, furfuryl isovalerate is subject to several transformation and degradation processes. The primary initial step in its environmental fate is the hydrolysis of the ester bond, yielding furfuryl alcohol and isovaleric acid. Subsequently, the environmental transformation of the furfuryl moiety becomes the focal point of its degradation pathway.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be influenced by pH and the presence of enzymes in the environment. This process breaks the molecule into furfuryl alcohol and isovaleric acid. inchem.org Studies on similar furfuryl esters have shown that this hydrolysis is a key step in their metabolism and degradation. inchem.org The rate of hydrolysis can be influenced by environmental conditions, with the reaction being catalyzed by both acids and bases.
Photodegradation: The furan (B31954) ring in this compound is the primary site for photodegradation. Furan-containing compounds can undergo photochemical reactions when exposed to sunlight. rsc.orgnih.gov The degradation process can be initiated by the absorption of UV radiation, leading to the formation of reactive intermediates. rsc.org For some furan-based compounds, photodegradation can involve oxidation processes, particularly in the presence of oxygen, which can lead to the opening of the furan ring. rsc.org In the context of other furan-containing molecules, singlet oxygen has been identified as a key species in their photodegradation. acs.org While direct sunlight is a factor, the presence of photosensitizers in the aquatic environment can also accelerate this process. acs.org
The microbial degradation of this compound is expected to proceed after its initial hydrolysis to furfuryl alcohol and isovaleric acid. The subsequent breakdown of furfuryl alcohol is the more critical pathway from an environmental persistence perspective. Furfuryl alcohol is readily biodegradable by various microorganisms.
The aerobic microbial degradation of furfuryl alcohol typically involves its oxidation to furfural (B47365), which is then further oxidized to 2-furoic acid. This acid is a central intermediate in the degradation pathway and is subsequently metabolized, often through a CoA thioester, before the furan ring is cleaved. The ultimate breakdown products are common cellular metabolites that can enter the central metabolic pathways of microorganisms.
Anaerobic degradation of furanic compounds has also been observed, although it is generally slower than aerobic degradation.
Life Cycle Assessment (LCA) Studies
A comprehensive environmental impact assessment of this compound involves a Life Cycle Assessment (LCA), which evaluates the environmental burdens from raw material extraction to the factory gate (cradle-to-gate). upmbiochemicals.comcorrim.org As furfural is the primary precursor for the synthesis of furfuryl alcohol and subsequently this compound, LCAs of furfural production are highly relevant.
The table below summarizes key stages and considerations in a cradle-to-gate analysis of furfural production.
| Life Cycle Stage | Key Inputs | Potential Environmental Outputs |
| Raw Material Acquisition | Lignocellulosic Biomass (e.g., corn cobs, sugarcane bagasse), Water | Land use changes, Water consumption |
| Biomass Pre-treatment | Acids (e.g., sulfuric acid), Steam | Acidic wastewater, Air emissions (e.g., SOx) |
| Furfural Production (Hydrolysis & Dehydration) | Energy (steam), Catalysts | Greenhouse gas emissions (from energy production), Solid residues (humins) |
| Purification | Solvents, Energy (distillation) | Solvent losses, Energy-related emissions |
The manufacturing of furfural carries several potential environmental burdens. livescience.io A significant contributor is the energy required for the process, which, if derived from fossil fuels, results in substantial greenhouse gas emissions. researchgate.net The use of mineral acids like sulfuric acid as catalysts can lead to the generation of acidic waste streams that require neutralization. rsc.org Furthermore, the formation of by-products, such as humins (polymeric residues), presents a waste management challenge. researchgate.net
A study evaluating a novel Organosolv process for furfural production identified energy consumption and the source of biomass as critical environmental hotspots. livescience.io The environmental impact categories most affected by energy requirements were acidification, climate change, and terrestrial eutrophication. livescience.io
The following table presents a qualitative summary of the key environmental burdens associated with furfural production.
| Environmental Burden Category | Primary Contributing Factors in Furfural Production |
| Global Warming Potential | Energy consumption (from fossil fuels) for steam generation and distillation. |
| Acidification Potential | Use of acid catalysts (e.g., sulfuric acid) and emissions from energy production (NOx, SOx). livescience.io |
| Eutrophication Potential | Wastewater discharge containing nutrients from biomass processing. |
| Water Consumption | Biomass cultivation and processing. livescience.io |
| Solid Waste Generation | Formation of humins and other solid by-products. |
The choice of catalyst and the optimization of process conditions are critical factors in mitigating the environmental impact of furfural production. researchgate.net The use of heterogeneous solid acid catalysts is being explored as a more environmentally friendly alternative to traditional homogeneous mineral acids like sulfuric acid. rsc.org Solid catalysts can be more easily separated and reused, reducing waste generation.
Process intensification, such as the use of biphasic solvent systems, can improve furfural yield and selectivity, thereby reducing the formation of waste products like humins. researchgate.net Additionally, optimizing reaction temperature and time can enhance energy efficiency. researchgate.net The development of more selective and stable heterogeneous catalysts is a key area of research for improving the sustainability of furfural production. rsc.org
The table below illustrates the influence of catalyst and process choices on environmental outcomes.
| Parameter | Traditional Approach | Greener Alternative | Environmental Benefit |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) rsc.org | Heterogeneous solid acids (e.g., zeolites, metal oxides) rsc.orgmdpi.com | Reduced acid waste, catalyst recyclability. rsc.org |
| Solvent System | Monophasic aqueous system | Biphasic water/organic solvent system researchgate.net | Increased furfural yield, reduced humin formation. researchgate.net |
| Separation Technology | Conventional distillation | Liquid-liquid extraction, membrane separation researchgate.net | Reduced energy consumption for product purification. researchgate.net |
Bioremediation and Sustainable Practices
The environmental footprint of industrial chemicals is a growing concern, necessitating the development of sustainable practices from synthesis to disposal. For this compound, this involves a dual approach: minimizing its release into the environment through stringent handling and waste management, and innovating greener, more efficient synthesis pathways that reduce waste and energy consumption at the source.
Strategies for Minimizing Environmental Release
While specific regulations for this compound are not extensively detailed, effective strategies for minimizing its environmental release can be derived from established best practices for the broader class of furan compounds and volatile esters. wcu.educanada.ca The primary goal is to prevent the compound from entering soil, waterways, and the atmosphere through comprehensive containment and waste management protocols.
Key strategies include:
Engineering Controls: Industrial synthesis and formulation processes should be conducted within closed systems to prevent fugitive emissions. The use of chemical fume hoods with adequate ventilation is crucial during laboratory or small-scale handling to prevent vapor inhalation and release. wcu.edu
Proper Storage: this compound should be stored in tightly sealed containers in cool, dry, and well-ventilated areas away from incompatible materials and sources of ignition. wcu.edu Secondary containment should be used to mitigate spills. wcu.edu
Personal Protective Equipment (PPE): Handling of the compound requires appropriate PPE, including gloves, safety glasses, and lab coats, to prevent skin and eye contact. wcu.edu For situations with a risk of aerosol or vapor exposure, respiratory protection may be necessary. wcu.edu
Waste Management: All waste containing this compound must be treated as hazardous. wcu.edu Waste containers should be clearly labeled and kept closed. wcu.edu Disposal procedures must adhere to local, state, and federal regulations for chemical waste, which typically involves incineration or specialized landfilling.
Spill Response: A clear and practiced spill response plan is essential. This includes having absorbent materials readily available and procedures for decontaminating the affected area and personnel to prevent further environmental contamination.
Adherence to these good industrial hygiene and safety practices is the first line of defense in minimizing the environmental impact of this compound. wcu.edu
Development of Greener Synthesis Methods
Traditional chemical synthesis of esters often involves high temperatures, inorganic acid catalysts, and organic solvents, which can generate significant waste and have a negative environmental impact. The development of greener synthesis methods for flavor esters like this compound is a key area of research, with a strong focus on biocatalysis. cnr.itmdpi.com
Enzymatic synthesis, particularly using lipases, has emerged as a sustainable alternative. cnr.it Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions, often in solvent-free systems or green solvents. mdpi.comproject-incite.eu This approach aligns with the principles of green chemistry by reducing energy consumption, minimizing by-product formation, and using biodegradable catalysts. cnr.itrsc.org
Research into the biocatalytic production of furan-based esters has demonstrated significant potential. For instance, studies on the esterification of furfuryl alcohol (a direct precursor to this compound) with various carboxylic acids have yielded promising results.
Key Research Findings in Biocatalytic Ester Synthesis:
High Conversion and Selectivity: A sustainable method using lipase (B570770) from Aspergillus oryzae for the synthesis of esters from furfuryl alcohol achieved conversions of 88.7–90.2% in a batch system with 100% selectivity. rsc.orgrsc.org
Continuous Flow Systems: The efficiency was further enhanced in a continuous flow reactor, where furfuryl alcohol conversion increased to 96.8%. rsc.orgrsc.org The biocatalyst in this system demonstrated excellent stability, maintaining high performance for over 30 hours. rsc.org
Solvent-Free Synthesis: In another study, the enzymatic production of furfuryl oleate using Candida antarctica lipase B (Novozym 435) reached approximately 99% conversion in a solvent-free system, significantly reducing the environmental impact associated with solvent use. researchgate.net
Mild Reaction Conditions: These enzymatic reactions are typically carried out at or near room temperature (e.g., 25°C), a stark contrast to the high temperatures required for conventional chemical synthesis. rsc.org
The data below summarizes the conditions and outcomes of representative greener synthesis methods for furfuryl esters, highlighting the advantages of biocatalysis.
| Enzyme (Lipase) Source | Reactants | System Type | Solvent | Temperature | Conversion Rate | Reference |
|---|---|---|---|---|---|---|
| Aspergillus oryzae | Furfuryl Alcohol & C8–C18 Carboxylic Acids | Batch | Cyclohexane | 25°C | 88.7–90.2% | rsc.org |
| Aspergillus oryzae | Furfuryl Alcohol & C8–C18 Carboxylic Acids | Continuous Flow | Cyclohexane | 25°C | 96.8% | rsc.org |
| Candida antarctica B (Novozym 435) | Furfuryl Alcohol & Oleic Acid | Batch | Solvent-Free | Not Specified | ~99% | researchgate.net |
These biocatalytic methods are not only more environmentally friendly but also produce esters that can be classified as "natural," making them highly desirable for the food and fragrance industries. nih.govunimi.it Further sustainability gains are realized by sourcing the precursor, furfuryl alcohol, from renewable biomass like agricultural by-products through green catalytic processes that avoid harmful heavy metals like chromium. csic.escsic.es
Emerging Research Directions and Future Perspectives
Advanced Material Applications and Novel Functions
The inherent chemical structure of furfuryl isovalerate, specifically the furan (B31954) ring derived from furfural (B47365), positions it as a molecule of interest for advanced material applications. Furfural and its derivatives are considered key platform chemicals obtainable from renewable lignocellulosic biomass. researchgate.netresearchgate.net This bio-based origin makes them attractive building blocks for developing sustainable polymers and materials. researchgate.netnih.gov
Research is increasingly focused on leveraging furan-based chemicals for the synthesis of bioplastics, resins, and specialized polymers. researchgate.net The furan ring can undergo various chemical transformations, including polymerization, to create materials with novel functionalities. While direct applications of this compound in materials are still nascent, its precursor, furfuryl alcohol, is used in the production of furan resins known for their thermal resistance and chemical stability. researchgate.net Future research may explore the modification of such polymers by incorporating side chains like the isovalerate group to tailor material properties, such as flexibility or hydrophobicity. The development of bio-based furans as chemical building blocks is a critical step toward creating materials for diverse applications, from industrial manufacturing to pharmaceuticals. nih.gov
Integration of Omics Technologies in Biological Studies
The application of "omics" technologies, such as metabolomics and proteomics, is providing unprecedented insights into the biological roles and metabolic pathways associated with this compound. These high-throughput analytical methods are crucial for understanding how the compound is produced, metabolized, and interacts within complex biological systems.
Metabolomics studies have successfully identified and quantified this compound in various natural products. For instance, an untargeted metabolomics analysis of Gardeniae Fructus identified this compound as one of the metabolites that could distinguish the geographical origins of the plant, indicating its potential as a biomarker. researchgate.net Another study on the fermentation of sea buckthorn beverage used metabolomics to track changes in volatile compounds, revealing a significant decrease in this compound content during the process. frontiersin.org This suggests that yeast metabolism actively modifies this ester, a finding that is valuable for the food and beverage industry.
Proteomics, the large-scale study of proteins, can complement these findings by identifying the specific enzymes responsible for the synthesis or degradation of this compound. Although direct proteomic studies on this specific ester are limited, research on related systems provides a framework. For example, proteomic analyses of green tea have been used to understand the formation mechanisms of volatile compounds. nih.gov Similarly, proteomic studies of fermentation processes have identified enzymes involved in the metabolism of isovalerate and other volatile fatty acids. researchgate.net The integration of these omics technologies is essential for metabolic engineering efforts aimed at the microbial biosynthesis of valuable esters. utk.edu
| Omics Technology | Application in this compound Research | Key Findings/Potential | Source |
| Metabolomics | Identification in Gardeniae Fructus. | Identified as a potential biomarker for geographical origin. | researchgate.net |
| Metabolomics | Analysis of sea buckthorn beverage fermentation. | Content significantly decreased, indicating metabolic activity by yeast. | frontiersin.org |
| Proteomics | (Related Research) Analysis of tea aroma formation. | Identifies enzymes linked to the synthesis of volatile compounds. | nih.gov |
| Systems Biology | (Conceptual) Metabolic engineering of microbes. | Design of microbial platforms for the biosynthesis of esters. | utk.edu |
Development of Predictive Models for Bioactivity and Toxicity
As the applications for this compound potentially expand, ensuring its safety is paramount. Modern toxicology is increasingly relying on computational and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to assess the bioactivity and potential toxicity of chemicals. umweltbundesamt.de These in silico methods are crucial for prioritizing substances for further testing and for regulatory assessments, aligning with frameworks like the Threshold of Toxicological Concern (TTC). ljmu.ac.uk
The European Food Safety Authority (EFSA) has evaluated this compound as part of a group of furan derivatives. researchgate.net Such evaluations use a stepwise approach that considers intake levels, the TTC, and available toxicological data. researchgate.net For furan derivatives, a key aspect of predictive modeling is assessing the potential for the furan ring to open and form reactive metabolites. researchgate.net
QSAR models are developed by correlating the structural features of molecules with their known biological effects. For related compounds like furfural, QSAR has been used to predict aquatic toxicity and establish a predicted no-effect concentration (PNEC). researchgate.net While specific QSAR models for this compound are not widely published, it is included in chemical groups for which these predictive tools are being developed and applied for regulatory purposes. umweltbundesamt.de The development of robust and validated predictive models will be essential for efficiently screening new applications and ensuring human and environmental safety without extensive animal testing.
Sustainable Production and Circular Economy Integration
The production of this compound is at the intersection of two key trends in green chemistry: the use of renewable feedstocks and the principles of the circular economy. The synthesis of this ester relies on two main precursors: furfuryl alcohol and isovaleric acid (or isovalerate). Emerging research demonstrates that both can be produced sustainably.
Furfuryl alcohol is derived from furfural, a platform chemical produced from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass, such as agricultural residues and forestry waste. researchgate.net This process transforms low-value biomass into a valuable chemical intermediate, representing a cornerstone of the bio-based economy. researchgate.netresearchgate.net
Similarly, isovalerate can be produced through the anaerobic digestion and fermentation of organic waste streams, including brewery spent grain and the organic fraction of municipal waste. uva.esmdpi.com These processes valorize waste materials, converting them into valuable bio-based chemicals and contributing to a circular economy where resources are reused and recycled. uva.esunimi.it
The final step, the esterification of furfuryl alcohol with isovaleric acid, can be achieved using biocatalysis (enzymes or whole-cell systems), which operates under milder conditions and with higher specificity than traditional chemical catalysis. nih.govlu.se This integrated bio-refinery approach, from waste biomass to a final specialty chemical, exemplifies a sustainable and circular production model. nih.gov
| Precursor | Sustainable Source | Relevant Process | Circular Economy Link | Source |
| Furfuryl Alcohol | Lignocellulosic Biomass (e.g., crop residues) | Catalytic hydrogenation of furfural. | Valorization of agricultural/forestry waste. | researchgate.net |
| Isovalerate | Organic Waste (e.g., brewery spent grain) | Anaerobic digestion/fermentation. | Waste-to-chemical conversion. | uva.es |
Interdisciplinary Research Collaborations
Advancing the science and application of this compound requires a convergence of expertise from multiple scientific disciplines. The complexity of moving from sustainable production to novel applications and predictive safety assessment necessitates strong interdisciplinary research collaborations.
Key collaborative areas include:
Systems and Synthetic Biology with Engineering: Research groups are already combining metabolic engineering, systems biology, synthetic biology, and biochemical engineering to design and optimize microbial "factories" for the production of esters and other biofuels/biochemicals. utk.edulu.se This requires biologists to engineer metabolic pathways and chemical engineers to design and scale up bioreactor processes.
Chemistry and Materials Science: The development of new polymers or functional materials from this compound requires collaboration between synthetic chemists, who can modify the molecule, and materials scientists, who can characterize the properties and performance of the resulting materials. nih.gov
Toxicology, Computational Science, and Regulatory Bodies: Developing and validating predictive toxicity models (like QSAR) is a joint effort. Toxicologists provide the experimental data, computational scientists build the models, and regulatory agencies like EFSA and JECFA provide the framework for their application in risk assessment, often involving interdisciplinary expert panels. researchgate.netfao.orgepa.gov
Agriculture, Food Science, and Analytical Chemistry: Understanding the role of this compound in food and natural products involves agronomists, food scientists who study fermentation and processing, and analytical chemists who develop the sensitive methods (like GC-MS/MS and metabolomics) needed for its detection and quantification. researchgate.netfrontiersin.org
Such collaborations are fundamental to unlocking the full potential of bio-based chemicals like this compound, ensuring that their development is innovative, safe, and sustainable.
Q & A
Q. What are the standard analytical methods for identifying and quantifying furfuryl isovalerate in complex matrices like plant extracts or food products?
this compound is typically analyzed using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) due to its volatility and ester functional group. Key parameters include fiber coating selection (e.g., divinylbenzene/carboxen/polydimethylsiloxane), extraction temperature (40–60°C), and desorption time (5–10 min). Calibration curves using internal standards (e.g., deuterated analogs) are essential for quantification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are recommended .
| Analytical Parameter | Typical Value | Reference |
|---|---|---|
| Boiling Point | 97–98°C (14 hPa) | |
| Refractive Index (20°C) | 1.456–1.464 | |
| GC Retention Indices | Varies by column type (e.g., DB-5) |
Q. How is this compound synthesized in laboratory settings?
2. this compound is synthesized via acid-catalyzed esterification between furfuryl alcohol and isovaleric acid. A typical protocol involves:
- Refluxing equimolar amounts of reactants with a catalytic amount of sulfuric acid (1–2%) at 80–100°C for 4–6 hours.
- Neutralization with sodium bicarbonate and purification via vacuum distillation (yield: ~75–85%).
Purity is verified by GC-MS (>98%) and NMR to confirm the absence of unreacted starting materials .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s role in inflammatory responses?
Studies report conflicting results: furfuryl derivatives (e.g., palmitate) show anti-inflammatory effects in dermatitis models , while isovalerate correlates with pro-inflammatory cytokines in gut microbiota studies . To resolve this:
- Use tissue-specific models (e.g., intestinal epithelial cells vs. skin keratinocytes).
- Control for microbial metabolism (e.g., in vitro vs. in vivo systems).
- Apply multi-omics approaches (metabolomics, transcriptomics) to identify context-dependent pathways .
Q. What methodological considerations are critical when studying this compound’s contribution to aroma profiles in plant systems?
Key steps include:
- Sampling homogeneity : Use fresh, uniformly ripened plant material to minimize variability .
- Dynamic headspace extraction : Optimize time and temperature to avoid artifact formation.
- Sensory validation : Combine GC-MS data with sensory panels to confirm odor activity values (OAVs). For example, in jackfruit varieties, this compound’s OAV is linked to fruity/sweet notes, but thresholds vary by matrix .
Q. How can researchers optimize this compound dosing in ruminant nutrition studies to balance rumen fermentation and mitigate toxicity risks?
In ruminant trials (e.g., cattle), this compound supplementation increases branched-chain volatile fatty acids (BCVFA) but may lower ruminal pH at high doses (0.06 g/kg body weight). Recommended steps:
- Use Latin square designs to control inter-animal variability.
- Monitor pH and BCVFA (valerate, isovalerate) via rumen fluid sampling at 0, 3, 6, and 9 hours post-feeding.
- Apply dose-response modeling to identify safe thresholds (e.g., ≤0.04 g/kg BW) .
Data Analysis and Reproducibility
Q. What statistical approaches are appropriate for analyzing variable outcomes in this compound studies (e.g., microbial vs. chemical degradation)?
Use mixed-effects models to account for nested variables (e.g., batch effects in synthesis). For degradation kinetics:
- Fit first-order decay models to half-life data.
- Validate reproducibility via inter-laboratory comparisons (e.g., Round Robin trials) .
Q. How can researchers mitigate sampling errors when preparing this compound-containing formulations for stability testing?
Follow ISO-guided protocols:
- Subsampling : Use rotary dividers for particulate homogeneity.
- Stability indicators : Track refractive index (Δ < 0.005) and acidity (via titration) over time.
- Document deviations using standardized error propagation frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
